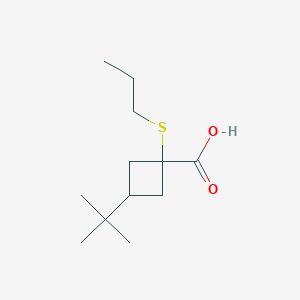

3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid

描述

3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a tert-butyl group at the 3-position and a propylthioether (-S-propyl) substituent at the 1-position of the cyclobutane ring.

属性

分子式 |

C12H22O2S |

|---|---|

分子量 |

230.37 g/mol |

IUPAC 名称 |

3-tert-butyl-1-propylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H22O2S/c1-5-6-15-12(10(13)14)7-9(8-12)11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |

InChI 键 |

ARVNEQYXIJTPCR-UHFFFAOYSA-N |

规范 SMILES |

CCCSC1(CC(C1)C(C)(C)C)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of cyclobutane derivatives with tert-butyl and propylthio groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

科学研究应用

3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism by which 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Comparison with Structurally Similar Cyclobutane Derivatives

Anti-1-Amino-3-(18F)-Fluorocyclobutane-1-Carboxylic Acid (Anti-18F-FACBC)

- Structure: Features an amino group and fluorine at the 1- and 3-positions of the cyclobutane ring, respectively.

- Applications: Prostate Cancer Imaging: Demonstrated high uptake in primary and metastatic prostate carcinoma with minimal renal excretion, outperforming conventional tracers like 111In-capromab-pendetide in detecting nodal metastases . Brain Tumors: Achieved tumor-to-brain ratios of 6.61 in rats with gliomas, showing persistent uptake in human glioblastoma .

- Key Advantages: Superior tumor specificity compared to 18F-FDG due to amino acid transport system (LAT-1) targeting . Low background noise in pelvic imaging due to reduced urinary excretion .

| Parameter | Anti-18F-FACBC | 3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid |

|---|---|---|

| Substituents | 1-NH2, 3-F | 1-S-propyl, 3-tert-butyl |

| Primary Use | PET Imaging | Unknown (structural analog suggests potential in drug design) |

| Tumor Specificity | High (LAT-1-mediated uptake) | Likely lower (no amino acid transporter affinity inferred) |

| Renal Excretion | Low | Unknown (propylthio group may increase lipophilicity) |

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid

- Structure : Contains a tert-butoxy (-O-tert-butyl) group at the 3-position.

- Applications :

Fluorinated Cyclobutane Derivatives (e.g., 3,3-Difluorocyclobutan-1-one)

- Structure : Fluorine atoms at the 3-position or difluoro-substituted cyclobutane rings.

- Applications :

- Comparison :

Key Research Findings and Limitations

- Tumor-to-background ratios plateau at 20–30 minutes post-injection, suggesting an optimal imaging window .

- 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid :

- No direct clinical data exist; its utility may lie in asymmetric synthesis or as a scaffold for enzyme inhibitors (e.g., cysteine proteases) .

生物活性

3-(Tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H18O2S

- Molecular Weight : 202.31 g/mol

- CAS Number : 65131298

The compound features a cyclobutane ring with a tert-butyl group and a propylthio moiety, which may influence its lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of 3-(tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid has been evaluated in various studies. The following sections summarize key findings related to its pharmacological properties.

Antifungal Activity

Recent studies have shown that compounds with similar structures exhibit antifungal properties. For instance, the activity of 3-(tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid was compared to known antifungal agents like Butenafine. In vitro assays indicated that this compound could inhibit the growth of fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum.

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| Butenafine | 31 | Trichophyton mentagrophytes |

| 3-(tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid | TBD | Trichophyton rubrum |

Lipophilicity and Metabolic Stability

The lipophilicity of the compound is an important factor influencing its absorption and distribution. The presence of the tert-butyl group is known to enhance lipophilicity, which may improve bioavailability. Studies have shown that substituting the tert-butyl group with other groups can lead to variations in lipophilicity and metabolic stability.

In a comparative study, it was found that replacing the tert-butyl group with a trifluoromethyl group resulted in an increase in log values by approximately 0.4–0.5 units, indicating enhanced lipophilicity .

The mechanism by which 3-(tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid exerts its biological effects may involve interaction with specific enzymes or cellular pathways. For instance, compounds with similar structures have been shown to modulate lipid metabolism and induce apoptosis in cancer cells through the activation of specific protein targets .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

- Study on Antifungal Agents : A study evaluated the antifungal efficacy of various cyclobutane derivatives, including those with propylthio substitutions. The results indicated that these compounds could serve as promising candidates for developing new antifungal therapies .

- Evaluation of Pharmacokinetics : Research focused on the pharmacokinetic profiles of tert-butyl isosteres revealed that modifications to the cyclobutane structure significantly impacted absorption rates and metabolic pathways, suggesting that 3-(tert-butyl)-1-(propylthio)cyclobutane-1-carboxylic acid might exhibit favorable pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。